Membranolide D
Description
Properties
Molecular Formula |
C22H32O5 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(2R)-2-[(1S,3R)-1,3-dimethoxy-5-[(1S)-1,3,3-trimethylcyclohexyl]-1,3-dihydro-2-benzofuran-4-yl]propanoic acid |
InChI |
InChI=1S/C22H32O5/c1-13(18(23)24)16-15(22(4)11-7-10-21(2,3)12-22)9-8-14-17(16)20(26-6)27-19(14)25-5/h8-9,13,19-20H,7,10-12H2,1-6H3,(H,23,24)/t13-,19+,20-,22+/m1/s1 |
InChI Key |
GRCQGWSFSFNRFC-TWYVEXAOSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC2=C1[C@@H](O[C@@H]2OC)OC)[C@]3(CCCC(C3)(C)C)C)C(=O)O |
Canonical SMILES |
CC(C1=C(C=CC2=C1C(OC2OC)OC)C3(CCCC(C3)(C)C)C)C(=O)O |
Synonyms |
membranolide D |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Membranolide D exhibits significant antimicrobial properties, particularly against Gram-negative bacteria and fungi. Research indicates that this compound and its derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism of action involves disrupting bacterial cell membranes, which is critical for maintaining cellular integrity.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibition | |
| Staphylococcus aureus | Mild activity | |
| Bacillus subtilis | Inhibition |
Anti-Leishmanial Properties
This compound has shown promising results in anti-leishmanial activity, particularly against the parasite Leishmania donovani, which causes visceral leishmaniasis. A study indicated that this compound and related compounds derived from Dendrilla membranosa demonstrated potent bioactivity in inhibiting the growth of this parasite. The structure-activity relationship (SAR) studies revealed that specific modifications to the compound can enhance its efficacy.
Case Study: Anti-Leishmanial Efficacy
In a screening program, extracts from Dendrilla membranosa were tested for their ability to inhibit Leishmania donovani. The results showed that this compound had an IC50 value indicating effective inhibition at low concentrations, suggesting its potential as a therapeutic agent for treating leishmaniasis .
Cytotoxicity Against Cancer Cells
Recent studies have begun to explore the cytotoxic effects of this compound on cancer cells. Preliminary findings suggest that it may induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
Table 2: Cytotoxic Effects of this compound on Cancer Cells
Ecological Significance
Beyond its pharmaceutical applications, this compound plays a significant role in the ecological interactions within its marine environment. It serves as a chemical defense mechanism against predators, such as amphipods, thereby enhancing the survival of Dendrilla membranosa in competitive marine ecosystems .
Future Directions and Research Opportunities
The diverse applications of this compound highlight its potential as a valuable compound in drug discovery and development. Future research should focus on:
- Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its antimicrobial and anti-cancer effects.
- Formulation Development : Exploring various formulations to enhance bioavailability and efficacy.
- Clinical Trials : Conducting clinical trials to evaluate safety and effectiveness in humans for treating leishmaniasis and other diseases.
Comparison with Similar Compounds
Table 1: Structural Features of this compound and Analogues
| Compound | Core Structure | Key Substituents | Molecular Formula | Source Organism |
|---|---|---|---|---|
| This compound | Tetracyclic fused system | Acetylated methoxy at C-21; methyl ester at C-22 | C₂₁H₂₈O₅ | Dendrilla antarctica |
| Dendrillin B | Similar tetracyclic framework | Methyl group at C-9; acetyloxy at C-16 | C₂₁H₃₂O₄ | Dendrilla antarctica |
| Aplysulphurin | Planar aromatic ring system | Furopyranone ring fused with benzene | C₂₀H₂₆O₄ | Dendrilla membranosa |
| Darwinolide | Hexacyclic scaffold | Hydroxyl groups at C-11 and C-15 | C₂₅H₃₄O₆ | Darwinella oxeata |
Key Observations :
- This compound and dendrillin B share a tetracyclic backbone but differ in substituent positioning. Dendrillin B lacks the acetylated methoxy group at C-21, instead featuring a methyl group at C-9 and an acetyloxy group at C-16 .
- Aplysulphurin exhibits a planar aromatic system, which enhances rigidity and bioactivity against parasites but increases cytotoxicity compared to this compound .
- Darwinolide, isolated from a different sponge genus, has a hexacyclic structure with hydroxyl groups that confer higher polarity and distinct pharmacokinetic properties .
Bioactivity Profiling
Table 2: Comparative Bioactivity Data
| Compound | MRSA Biofilm Inhibition (IC₅₀) | Leishmania donovani (IC₅₀) | Cytotoxicity (J774A.1 cells, IC₅₀) | Selective Index (SI) |
|---|---|---|---|---|
| This compound | 2.8 µM | 3.5 µM | >50 µM | >17.8 |
| Aplysulphurin | 5.1 µM | 3.1 µM | 12.4 µM | 4.0 |
| Dendrillin C | 1.2 µM | N/A | >100 µM | >83.3 |
| Darwinolide | 4.7 µM | >10 µM | >50 µM | >10.6 |
Key Findings :
- This compound outperforms aplysulphurin and darwinolide in MRSA biofilm inhibition, likely due to its balanced lipophilicity from the acetylated methoxy group, enhancing membrane penetration .
- Despite similar anti-parasitic activity, this compound has a superior selective index (>17.8) compared to aplysulphurin (SI = 4.0), attributed to lower cytotoxicity .
- Dendrillin C, a newly discovered analogue, shows the highest potency against MRSA (IC₅₀ = 1.2 µM), suggesting that minor structural modifications (e.g., axial methyl groups) significantly enhance activity .
Ecological and Chemical Diversity
This compound and its analogues exhibit variable concentrations in Dendrilla antarctica depending on environmental conditions:
- Habitat-Specific Production: Sponges under algal canopies (B-habitat) produce higher concentrations of tetrahydroaplysulphurin-1 (up to 3.4 mg/kg dry weight) compared to those in open waters (W-habitat). However, this compound remains consistently present across habitats (average 1.3 mg/kg) .
- Chemical Defense Role: this compound is implicated in deterring amphipod grazers, with its concentration inversely correlated with herbivore abundance in shallow-water sponges .
Preparation Methods
Collection and Initial Processing
Specimens of Dendrilla antarctica collected near Palmer Station, Antarctica, during the 2010 field season served as the source material for membranoid D. Freshly harvested sponge biomass (330 g dry weight) underwent freeze-drying to preserve labile secondary metabolites. The desiccated material was subsequently subjected to sequential extraction with a 1:1 v/v mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) over 72 hours at room temperature. This solvent system effectively solubilizes both polar and non-polar terpenoids while minimizing degradation of acid-sensitive functionalities.
Chromatographic Fractionation
The crude extract underwent preliminary fractionation using medium-pressure liquid chromatography (MPLC) on normal-phase silica gel with a stepwise gradient of ethyl acetate in hexanes (0–100%). The 20% ethyl acetate fraction, identified via TLC bioautography against Leishmania donovani, contained membranoid D precursors. Further purification employed reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and isocratic elution using 60% acetonitrile in water. This protocol yielded membranoid D (22.2 mg, 0.0067% dry weight) alongside congeners such as membranolide (19.3 mg) and tetrahydroaplysulphurin-1 (52.3 mg).
Table 1: Chromatographic Parameters for Membranoid D Isolation
| Parameter | Specification |
|---|---|
| Stationary Phase | C18 silica (5 μm, 250 × 10 mm ID) |
| Mobile Phase | Acetonitrile:H₂O (60:40) |
| Flow Rate | 2.5 mL/min |
| Retention Time | 14.7 min |
| Purity Post-HPLC | >95% (by ¹H NMR) |
Total Synthesis of Membranoid D
Retrosynthetic Analysis
The synthetic route to membranoid D builds upon the established total synthesis of racemic membranolide, followed by regioselective acetalization. Key disconnections include:
Isobenzofuranone Core Assembly
The starting material, o-methoxyphenylmagnesium bromide, undergoes nucleophilic addition to 3,5,5-trimethyl-2-cyclohexen-1-one in tetrahydrofuran at −78°C. Acidic workup (10% HCl) induces cyclization to form the tricyclic isobenzofuranone skeleton. X-ray crystallography confirms the trans-junction of the decalin system.
Side Chain Functionalization
Esterification of the C-7 acetic acid moiety with methyl iodide (K₂CO₃, DMF, 60°C, 12 h) proceeds quantitatively. Subsequent epoxidation of the Δ¹⁴ double bond using m-CPBA in dichloromethane introduces the critical oxygenation pattern for acetal formation.
Silver-Catalyzed Bis-Acetalization
The key transformation employs a [Ag(I)(Pc-L)] complex (2 mol%) to mediate methanol addition across the C-11 and C-13 carbonyl groups. Optimization studies in toluene at 60°C for 20 hours achieve 78% conversion to membranoid D, with <5% over-acetalization byproducts. The reaction mechanism, probed via ¹H NMR kinetics, proceeds through a hemiacetal intermediate without detectable isochromenilium ion formation.
Structural Elucidation and Analytical Data
Spectroscopic Characterization
High-resolution electrospray ionization mass spectrometry (HRESIMS) of membranoid D confirmed the molecular formula C₂₃H₃₄O₇ (observed m/z 433.2201 [M+Na]⁺, calculated 433.2198). Key ¹H NMR features (500 MHz, CDCl₃) include:
Crystallographic Validation
Single-crystal X-ray diffraction (Cu Kα radiation) unambiguously established the R,R configuration at the acetal centers. The seven-membered carbocyclic ring adopts a boat conformation with pseudoequatorial orientation of the methyl groups.
Challenges and Optimization Strategies
Natural Product Yield Limitations
Field collections yield ≤0.007% membranoid D from dry sponge mass, necessitating synthetic approaches for scale-up. The natural extraction route remains problematic due to:
Synthetic Route Improvements
Recent advances in continuous flow acetalization using immobilized Ag(I) catalysts demonstrate potential for enhancing membranoid D production. Preliminary trials achieved 85% conversion in 2 hours residence time with 99% regioselectivity, representing a 3-fold productivity increase over batch methods .
Q & A
Q. What are the optimal extraction and isolation techniques for Membranolide D from natural sources?
Answer: this compound is typically extracted using non-polar solvents (e.g., dichloromethane or ethyl acetate) via maceration or Soxhlet extraction, followed by fractionation using column chromatography (e.g., silica gel or Sephadex LH-20). Final purification often employs reverse-phase HPLC. Validation of purity (>95%) is critical, requiring analytical techniques like TLC and LC-MS. For reproducibility, document solvent ratios, temperature, and pressure conditions rigorously, and cross-reference with established protocols for related diterpenoids .
Q. How is the structural elucidation of this compound validated in academic research?
Answer: Structural validation combines spectroscopic
- NMR : 1D (H, C) and 2D (COSY, HSQC, HMBC) analyses confirm connectivity and stereochemistry.
- X-ray crystallography : Resolves absolute configuration when single crystals are obtainable.
- HR-MS : Validates molecular formula (, [M+H] m/z 333.2065).
Contradictions in spectral interpretations (e.g., ambiguous NOE correlations) should be resolved by comparing data with synthetic analogues or computational modeling (DFT-NMR) .
Advanced Research Questions
Q. What experimental strategies are employed to investigate the biosynthetic pathways of this compound in producing organisms?
Answer: Biosynthetic studies involve:
- Isotopic labeling : Administer C-labeled precursors (e.g., acetate or mevalonate) to track carbon incorporation via NMR or LC-MS.
- Gene knockout : CRISPR/Cas9 targeting putative diterpene synthases or cytochrome P450s in the host organism.
- Heterologous expression : Clone candidate gene clusters into model systems (e.g., Saccharomyces cerevisiae) to confirm enzymatic activity.
Ensure controls include wild-type cultures and unlabeled controls to rule out nonspecific incorporation .
Q. How do researchers address discrepancies in reported bioactivity data for this compound across studies?
Answer: Discrepancies (e.g., IC variability in cytotoxicity assays) may arise from:
- Assay conditions : Differences in cell lines, incubation times, or serum concentrations. Standardize protocols using guidelines like the NIH’s Assay Guidance Manual.
- Compound stability : Test degradation under assay conditions (e.g., pH, temperature) via LC-MS.
- Positive/Negative controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and solvent-only controls. Statistical validation (e.g., ANOVA with post-hoc tests) is essential to confirm significance .
Q. What in vivo models are most suitable for evaluating the pharmacokinetic properties of this compound?
Answer:
- Rodent models : Use Sprague-Dawley rats for bioavailability studies (oral vs. intravenous administration). Monitor plasma concentrations via LC-MS/MS over 24–72 hours.
- Tissue distribution : Sacrifice animals at timed intervals, homogenize tissues, and quantify this compound using validated extraction protocols.
- Metabolite identification : Collect urine and feces, then screen for phase I/II metabolites with HR-MS/MS. For ethical compliance, adhere to institutional animal care guidelines and include sham-treated controls .
Q. How can computational methods enhance the design of this compound derivatives with improved bioactivity?
Answer:
- Molecular docking : Screen derivative libraries against target proteins (e.g., NF-κB or COX-2) using AutoDock Vina. Prioritize compounds with lower binding energies.
- QSAR modeling : Train models on existing bioactivity data to predict IC values for novel structures. Validate with leave-one-out cross-validation.
- ADMET prediction : Use SwissADME or ADMETLab to filter candidates with unfavorable pharmacokinetics (e.g., low permeability or hepatotoxicity). Experimental validation remains critical .
Methodological Best Practices
- Data Reproducibility : Archive raw spectra, chromatograms, and statistical outputs in supplementary materials. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Conflict Resolution : For contradictory results (e.g., conflicting IC values), conduct meta-analyses with standardized effect sizes and publish negative findings to reduce publication bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
